molecular formula C9H15N5O3 B3263057 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine CAS No. 36576-44-0

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine

Cat. No. B3263057
CAS RN: 36576-44-0
M. Wt: 241.25 g/mol
InChI Key: AXUUYNNVNOSTRP-UHFFFAOYSA-N
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Description

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as carboxin and is a fungicide that is widely used in agriculture to control various fungal diseases.

Mechanism of Action

The mechanism of action of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine involves the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex. This results in the disruption of the electron transport chain, leading to the inhibition of ATP synthesis and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine depend on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, it can induce cell death and has been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine in lab experiments is its ability to selectively inhibit mitochondrial respiration. This makes it a useful tool for studying the mechanism of action of various enzymes and for investigating the role of mitochondrial dysfunction in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Another direction is to study the effects of this compound on mitochondrial function and its potential role in the development of mitochondrial dysfunction-related diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer alternatives for its use in lab experiments.

Scientific Research Applications

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine has various scientific research applications. It is widely used in the field of agriculture as a fungicide to control various fungal diseases in crops. It has also been used in the pharmaceutical industry as a potential drug candidate for the treatment of various diseases such as cancer and diabetes. Additionally, it has been used in the field of biochemistry to study the mechanism of action of various enzymes.

properties

IUPAC Name

2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUYNNVNOSTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190071
Record name Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Carboxy-1-methylethylamino)-4-ethylamino-6-hydroxy-1,3,5-triazine

CAS RN

36576-44-0
Record name Cyanazine IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-(6-(ethylamino)-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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